
1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
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Description
1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C23H28FNO4S and its molecular weight is 433.54. The purity is usually 95%.
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Biological Activity
1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound includes a piperidine ring, a sulfonyl group, and a propoxyphenyl moiety. The presence of the fluorine atom enhances its pharmacological properties by improving its binding affinity to various biological targets.
Synthesis
The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
- Alkylation : Attaching the propoxyphenyl group through alkylation reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
1. Antitumor Activity
Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives with piperidine moieties have demonstrated significant cytotoxic effects against various cancer cell lines.
2. Antibacterial Properties
The antibacterial activity of this compound has been evaluated against several bacterial strains. The presence of the sulfonyl group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition.
3. Anti-inflammatory Effects
Similar compounds have shown promise in modulating inflammatory pathways. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have reported on the biological efficacy of similar compounds:
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4S/c1-2-16-29-20-10-5-18(6-11-20)7-14-23(26)25-15-3-4-22(17-25)30(27,28)21-12-8-19(24)9-13-21/h5-6,8-13,22H,2-4,7,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWYBCDASBIUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.